

Application Note: Mass Spectrometric Analysis of 1-butyl-1H-imidazol-2-amine

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Compound of Interest

Compound Name: 1-butyl-1H-imidazol-2-amine

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Abstract

This application note details the mass spectrometric analysis of **1-butyl-1H-imidazol-2-amine**, a substituted imidazole derivative of interest in pharmaceutical and chemical research. The protocol outlines a comprehensive methodology for acquiring mass spectra using electrospray ionization (ESI) coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer. The characteristic fragmentation pattern of **1-butyl-1H-imidazol-2-amine** is elucidated, providing valuable structural information. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the characterization of this and similar compounds.

Introduction

Substituted imidazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.^{[1][2][3]} Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of these molecules.^{[1][4]} Understanding the fragmentation behavior of these compounds under different ionization conditions is crucial for their unambiguous identification in complex matrices. This application note provides a detailed protocol for the mass spectrometric analysis of **1-butyl-1H-imidazol-2-amine** and proposes a fragmentation pathway based on general principles of mass spectrometry and data from related imidazole compounds.^{[1][5]}

Experimental Protocols

Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **1-butyl-1H-imidazol-2-amine** and dissolve it in 1 mL of methanol.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to facilitate protonation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-performance liquid chromatography (HPLC) system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source is recommended for the analysis.^[4]

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 2 µL
 - Column Temperature: 40 °C
- Mass Spectrometry Conditions (Positive ESI Mode):
 - Ion Source: Electrospray Ionization (ESI)
 - Polarity: Positive
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V

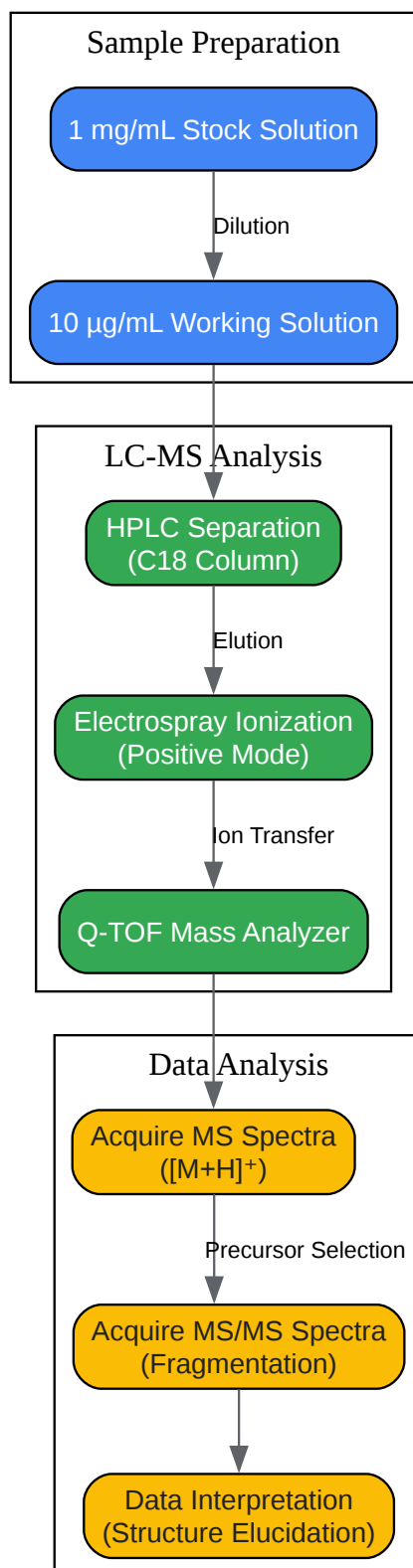
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Mass Range: m/z 50 - 500
- Acquisition Mode: MS and MS/MS (product ion scan)
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Data Presentation

The expected mass spectrum of **1-butyl-1H-imidazol-2-amine** in positive ESI mode will show a prominent protonated molecular ion $[M+H]^+$. The MS/MS spectrum will reveal characteristic fragment ions. The predicted quantitative data for the major ions are summarized in the table below.

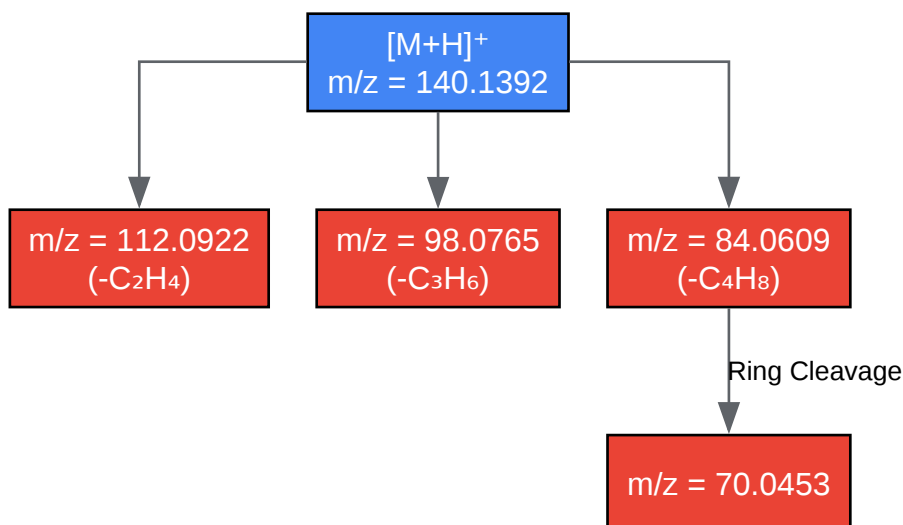
m/z (Predicted)	Proposed Formula	Proposed Fragment Structure	Relative Abundance (Hypothetical)
140.1392	$[C_7H_{14}N_3]^+$	Protonated molecular ion	100%
112.0922	$[C_5H_{10}N_3]^+$	Loss of ethene (C_2H_4)	45%
98.0765	$[C_4H_8N_3]^+$	Loss of propene (C_3H_6)	80%
84.0609	$[C_3H_6N_3]^+$	Loss of butene (C_4H_8)	95%
70.0453	$[C_2H_4N_3]^+$	Imidazole ring fragment	60%

Mandatory Visualization



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Caption: Experimental workflow for the LC-MS/MS analysis of **1-butyl-1H-imidazol-2-amine**.



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Caption: Proposed fragmentation pathway for protonated **1-butyl-1H-imidazol-2-amine**.

Discussion of Fragmentation

The proposed fragmentation pathway for **1-butyl-1H-imidazol-2-amine** is initiated by the protonation of the molecule, which is expected to occur on one of the nitrogen atoms of the imidazole ring or the exocyclic amine, given the acidic conditions of the mobile phase. The protonated molecular ion $[M+H]^+$ is observed at m/z 140.1392.

Under collision-induced dissociation (CID) in the MS/MS experiment, the primary fragmentation is anticipated to involve the butyl side chain. The loss of neutral alkenes through charge-remote fragmentation is a common pathway for alkyl chains. This leads to the formation of prominent fragment ions:

- Loss of butene (C_4H_8): A significant fragmentation pathway is the loss of the entire butyl group as butene, resulting in the ion at m/z 84.0609. This fragment represents the protonated 2-aminoimidazole core.
- Loss of propene (C_3H_6): Cleavage of the C-C bond beta to the imidazole ring can lead to the loss of propene, yielding a fragment ion at m/z 98.0765.
- Loss of ethene (C_2H_4): Cleavage further down the alkyl chain can result in the loss of ethene, producing an ion at m/z 112.0922.

Subsequent fragmentation of the 2-aminoimidazole core (m/z 84.0609) can lead to the formation of smaller ions, such as the one observed at m/z 70.0453, likely resulting from the cleavage of the imidazole ring itself. The fragmentation of substituted imidazoles often involves the loss of species like HCN.[1]

Conclusion

This application note provides a detailed protocol for the mass spectrometric analysis of **1-butyl-1H-imidazol-2-amine** using LC-MS/MS with electrospray ionization. The presented methodology, including sample preparation, instrumental parameters, and data analysis, offers a robust framework for the characterization of this and structurally related compounds. The proposed fragmentation pathway and the accompanying table of predicted fragment ions serve as a valuable reference for the structural elucidation of substituted imidazoles in various research and development settings.

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